An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4,4-dimethoxybut-2-ynal
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4,4-dimethoxybut-2-ynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-dimethoxybut-2-ynal is a multifunctional organic compound of significant interest in synthetic chemistry and drug development. Its unique structure, incorporating an aldehyde, an internal alkyne, and an acetal functional group, makes it a versatile building block for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) signature, is paramount for its characterization, reaction monitoring, and the structural elucidation of its derivatives.
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts of 4,4-dimethoxybut-2-ynal. The document is structured to offer not only the predicted spectral data but also the underlying theoretical principles governing these chemical shifts. Furthermore, it outlines detailed experimental protocols for acquiring high-quality NMR data, including sample preparation and advanced 2D NMR techniques, to facilitate the unambiguous assignment of all proton and carbon signals.
Theoretical Framework for Chemical Shift Prediction
The chemical shift of a nucleus in an NMR spectrum is a sensitive probe of its local electronic environment. For a molecule as electronically diverse as 4,4-dimethoxybut-2-ynal, a combination of inductive effects, resonance (conjugation), and anisotropic effects from the various functional groups will dictate the final chemical shifts.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals for the aldehydic proton, the acetal proton, and the methoxy protons.
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Aldehydic Proton (H-1): Protons attached to a carbonyl carbon are significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond. In α,β-unsaturated systems, this deshielding is further enhanced. For acetylenic aldehydes, the aldehydic proton is expected to resonate at a downfield chemical shift, typically in the range of 9.0-10.0 ppm[1]. The conjugation with the alkyne will influence this shift.
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Acetal Proton (H-4): The proton on the acetal carbon (C-4) is attached to a carbon bonded to two oxygen atoms. These electronegative atoms inductively withdraw electron density, leading to a deshielded environment for H-4. The expected chemical shift for such a proton is generally in the range of 4.5-5.5 ppm.
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Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent due to free rotation around the C-O bonds. These protons are expected to appear as a sharp singlet. Their chemical shift is influenced by the electronegativity of the adjacent oxygen atom and is typically found in the region of 3.2-3.6 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
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Carbonyl Carbon (C-1): The carbonyl carbon of an aldehyde is highly deshielded and typically appears in the downfield region of the spectrum, usually between 190 and 200 ppm[2]. Conjugation with the alkyne is expected to shift this value slightly upfield compared to a saturated aldehyde.
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Alkynyl Carbons (C-2 and C-3): The sp-hybridized carbons of the alkyne will resonate in a characteristic region of the spectrum. In a conjugated system like this, their chemical shifts are influenced by the electron-withdrawing aldehyde group. C-2, being directly attached to the carbonyl group, will be more deshielded than C-3. Typical ranges for acetylenic carbons are between 70 and 90 ppm[3].
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Acetal Carbon (C-4): The carbon of the acetal group, bonded to two oxygen atoms, is significantly deshielded and is expected to appear in the range of 90-110 ppm[4].
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Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will give rise to a single signal, typically in the range of 50-60 ppm.
Predicted NMR Spectral Data for 4,4-dimethoxybut-2-ynal
Based on the theoretical principles and data from analogous structures, the following ¹H and ¹³C NMR chemical shifts are predicted for 4,4-dimethoxybut-2-ynal in a standard deuterated solvent such as chloroform-d (CDCl₃).
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (Aldehyde) | 9.2 - 9.5 | Singlet | 1H |
| H-4 (Acetal) | 5.0 - 5.3 | Singlet | 1H |
| -OCH₃ (Methoxy) | 3.3 - 3.5 | Singlet | 6H |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Carbonyl) | 190 - 195 |
| C-2 (Alkyne) | 85 - 90 |
| C-3 (Alkyne) | 75 - 80 |
| C-4 (Acetal) | 95 - 100 |
| -OCH₃ (Methoxy) | 52 - 55 |
Experimental Protocols
To obtain high-quality NMR spectra for the structural confirmation of 4,4-dimethoxybut-2-ynal, the following experimental protocols are recommended.
Sample Preparation
A well-prepared sample is crucial for obtaining high-resolution NMR spectra.
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Compound Purity: Ensure the sample of 4,4-dimethoxybut-2-ynal is of high purity, as impurities will complicate spectral analysis.
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Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D). The choice of solvent is critical as it can influence chemical shifts.
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Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
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Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[5][6][7][8].
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Diagram of the NMR Sample Preparation Workflow
Predicted key 2-bond (²J) and 3-bond (³J) HMBC correlations for 4,4-dimethoxybut-2-ynal.
Synthesis of 4,4-dimethoxybut-2-ynal
Proposed Synthetic Scheme:
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Deprotonation of 4,4-dimethoxy-1-butyne: Treatment of 4,4-dimethoxy-1-butyne with a strong base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) will generate the corresponding lithium acetylide.
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Formylation: The resulting acetylide can then be reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the target molecule, 4,4-dimethoxybut-2-ynal.
Conclusion
This technical guide has provided a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of 4,4-dimethoxybut-2-ynal. By understanding the interplay of the electronic effects of the aldehyde, alkyne, and acetal functionalities, the chemical shifts of each proton and carbon nucleus have been estimated. The outlined experimental protocols for sample preparation and 1D and 2D NMR data acquisition offer a robust framework for the empirical verification of these predictions and the unambiguous structural elucidation of this important synthetic intermediate. The information presented herein is intended to be a valuable resource for researchers and scientists working with this molecule and its derivatives in the fields of organic synthesis and drug development.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
-
University of Western Ontario. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Colorado Boulder, Department of Chemistry. Chemical Shifts: Proton. [Link]
-
Organic Syntheses. 4,4-Dimethoxybut-1-yne. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ou.edu [ou.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. organomation.com [organomation.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
